molecular formula C11H9ClN2O2 B1411881 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid CAS No. 1697168-97-0

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Cat. No.: B1411881
CAS No.: 1697168-97-0
M. Wt: 236.65 g/mol
InChI Key: PWJLNHGUWNEKGM-UHFFFAOYSA-N
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Description

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 3-chlorobenzoic acid with 1-methyl-1H-pyrazole-4-carboxaldehyde under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid like hydrochloric acid and a solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-phenylacetic acid
  • 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzamide
  • 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzaldehyde

Uniqueness

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro group and the pyrazole ring enhances its reactivity and potential for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-5-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJLNHGUWNEKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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